molecular formula C10H11N3 B8782050 4-(1H-Imidazol-4-yl)-N-methylaniline CAS No. 89250-14-6

4-(1H-Imidazol-4-yl)-N-methylaniline

Cat. No.: B8782050
CAS No.: 89250-14-6
M. Wt: 173.21 g/mol
InChI Key: PBRXATIPHRYUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-4-yl)-N-methylaniline is a chemical compound that features an imidazole ring substituted with a methylaniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The methylaniline group can then be introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of 4-(1H-Imidazol-4-yl)-N-methylaniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-4-yl)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaniline group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the methylaniline group.

Scientific Research Applications

4-(1H-Imidazol-4-yl)-N-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)-N-methylaniline
  • 4-(1H-imidazol-4-yl)-N-methylaniline
  • 4-(1H-imidazol-2-yl)-N-methylaniline

Comparison: this compound is unique due to the specific positioning of the imidazole ring and methylaniline group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct and valuable compound for research and industrial applications .

Properties

CAS No.

89250-14-6

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-N-methylaniline

InChI

InChI=1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13)

InChI Key

PBRXATIPHRYUEW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN=CN2

Origin of Product

United States

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